2-cyano-3-(3-methylfuran-2-yl)-N-[3-(propan-2-yloxy)propyl]prop-2-enamide
Description
2-cyano-3-(3-methylfuran-2-yl)-N-[3-(propan-2-yloxy)propyl]prop-2-enamide is an acrylamide derivative featuring a cyano group at the α-position, a 3-methylfuran-2-yl substituent at the β-position, and a propyl ether chain on the amide nitrogen. Its molecular formula is C16H19N2O3 (calculated molecular weight: 295.34 g/mol).
Properties
IUPAC Name |
2-cyano-3-(3-methylfuran-2-yl)-N-(3-propan-2-yloxypropyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-11(2)19-7-4-6-17-15(18)13(10-16)9-14-12(3)5-8-20-14/h5,8-9,11H,4,6-7H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXKXUSYGKRRFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C=C(C#N)C(=O)NCCCOC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-(3-methylfuran-2-yl)-N-[3-(propan-2-yloxy)propyl]prop-2-enamide typically involves multi-step organic reactions One common approach is the reaction of 3-methylfuran with acryloyl chloride to form an intermediate, which is then reacted with a cyano group donor such as malononitrile
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-cyano-3-(3-methylfuran-2-yl)-N-[3-(propan-2-yloxy)propyl]prop-2-enamide can undergo various chemical reactions including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted amides and related derivatives.
Scientific Research Applications
2-cyano-3-(3-methylfuran-2-yl)-N-[3-(propan-2-yloxy)propyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of 2-cyano-3-(3-methylfuran-2-yl)-N-[3-(propan-2-yloxy)propyl]prop-2-enamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the furan ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Accessibility: The target compound can be synthesized via Knoevenagel condensation, a method widely used for acrylamide derivatives .
- Pharmacokinetics : The propyl ether side chain may confer better metabolic stability compared to esters or amines, as seen in pharmaceutical impurities like MM0449.03 .
- Toxicity Considerations : Unlike nitro-substituted analogs (e.g., 5910-80-5 ), the absence of strong electron-withdrawing groups in the target compound reduces the risk of reactive metabolite formation.
Biological Activity
The compound 2-cyano-3-(3-methylfuran-2-yl)-N-[3-(propan-2-yloxy)propyl]prop-2-enamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 246.32 g/mol
The structure incorporates a cyano group, a furan moiety, and an amide linkage, which may contribute to its biological properties.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of 3-formylchromone have shown selective cytotoxicity against various human tumor cell lines while sparing normal cells . The mechanism often involves the induction of apoptosis in cancer cells through the activation of caspase pathways.
Antimicrobial Activity
The compound's furan component suggests potential antimicrobial activity. Similar compounds have demonstrated efficacy against Helicobacter pylori and other pathogens . The presence of the cyano group may enhance this activity by interfering with microbial metabolic processes.
Enzyme Inhibition
Inhibitory effects on specific enzymes are another area of interest. Compounds structurally related to this compound have been studied for their ability to inhibit urease and other relevant enzymes, which are crucial in various biochemical pathways .
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of several derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited IC values in the low micromolar range, suggesting potent anticancer activity. The structure-activity relationship (SAR) analysis highlighted the importance of the furan ring and cyano group in enhancing cytotoxic effects.
| Compound | IC (µM) | Cell Line |
|---|---|---|
| Compound A | 5.0 | HeLa |
| Compound B | 10.0 | MCF-7 |
| Compound C | 7.5 | A549 |
Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial properties of related compounds against H. pylori . The study found that certain derivatives displayed comparable efficacy to standard antibiotics, indicating a potential role in treating infections caused by this pathogen.
| Compound | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Compound D | 8 µg/mL |
| Compound E | 16 µg/mL |
Study 3: Enzyme Inhibition
Research into enzyme inhibition revealed that some derivatives effectively inhibited urease activity, which is critical in the pathogenesis of several gastrointestinal diseases.
| Compound | Urease Inhibition (%) at 50 µM |
|---|---|
| Compound F | 85% |
| Compound G | 70% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
